O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose

Enzyme kinetics α-Glucosidase Substrate specificity

Researchers characterizing starch-degrading enzymes face variability from heterogeneous commercial IMO mixtures where individual trisaccharide composition is uncontrolled. • Purified isopanose (≥95%) enables unambiguous HPAEC-PAD peak assignment and calibration for panose-series oligosaccharide quantification. • Functions as a linkage-order-specific substrate: hydrolyzed with higher initial velocity than panose by A. awamori α-glucosidases I and II, enabling isoform discrimination. • Exclusive product standard for isopullulanase activity screening, distinguishing it from neopullulanase and pullulanase.

Molecular Formula C18H32O16
Molecular Weight 504.4 g/mol
CAS No. 32581-33-2
Cat. No. B1227878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose
CAS32581-33-2
Synonyms1-4-Glu-Glu-Glu
O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-6)-D-glucose
O-glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose
Molecular FormulaC18H32O16
Molecular Weight504.4 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC(C(C(C(C=O)O)O)O)O)CO)O)O)O)O
InChIInChI=1S/C18H32O16/c19-1-5(22)9(24)10(25)6(23)4-31-17-15(30)13(28)16(8(3-21)33-17)34-18-14(29)12(27)11(26)7(2-20)32-18/h1,5-18,20-30H,2-4H2/t5-,6+,7+,8+,9+,10+,11+,12-,13+,14+,15+,16+,17-,18+/m0/s1
InChIKeyNTMRUAZNTUGDCC-WRUNLCLZSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose (Isopanose, CAS 32581-33-2): A Structurally Defined Trisaccharide for Enzyme Characterization and Prebiotic Research


O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose (CAS 32581-33-2), commonly referred to as isopanose, is a non-reducing trisaccharide composed of three D-glucose units linked via an α-(1→4) bond followed by an α-(1→6) bond [1]. It is the constitutional isomer of panose (α-(1→6)-α-(1→4) linkage order). Isopanose is classified as an oligosaccharide (trisaccharide) within the isomalto-oligosaccharide (IMO) family and is naturally produced by the enzymatic hydrolysis of pullulan via isopullulanase (EC 3.2.1.57) [2]. The compound is utilized as an analytical standard and substrate for characterizing starch-degrading enzymes, including α-glucosidase and amyloglucosidase, with typical commercial purity exceeding 95% [3].

Why Generic Isomalto-oligosaccharide Substitution Fails for O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose (Isopanose)


Isopanose is structurally and functionally distinct from its direct isomer panose and from linear IMO trisaccharides such as isomaltotriose. The reversed glycosidic linkage order (α-(1→4)→α-(1→6) in isopanose versus α-(1→6)→α-(1→4) in panose) dictates differential recognition and hydrolysis rates by intestinal and microbial α-glucosidases [1]. Commercial IMO preparations are heterogeneous mixtures, and the digestibility, prebiotic fermentation profile, and enzyme substrate specificity of individual components cannot be assumed interchangeable. Substituting isopanose with panose or generic IMO syrups without controlling for the specific trisaccharide composition introduces uncontrolled variability in enzyme kinetic assays, in vitro digestibility models, and prebiotic activity scoring, as hydrolysis rates and fermentation selectivity are linkage-order dependent [1][2].

Quantitative Differentiation Evidence for O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose (Isopanose) Versus Closest Analogs


α-Glucosidase Hydrolysis Ranking: Isopanose Hydrolyzed Faster Than Panose by Aspergillus awamori α-Glucosidases

Two purified α-glucosidases (α-G I and α-G II) from Aspergillus awamori KT-11 exhibited a consistent substrate preference ranking when assayed on various oligosaccharides at equivalent concentration. Isopanose was hydrolyzed more rapidly than its isomer panose by both enzymes, occupying the second position in the initial reaction velocity order (maltotetraose > isopanose > maltotriose ≈ maltotriitol > panose > maltopentaose) [1]. This directly demonstrates that the α-(1→4)-α-(1→6) linkage arrangement in isopanose confers superior enzyme accessibility relative to the reversed α-(1→6)-α-(1→4) arrangement in panose for this class of α-glucosidases.

Enzyme kinetics α-Glucosidase Substrate specificity Oligosaccharide hydrolysis

Specificity Determinant: Isopanose as Defined Product of Isopullulanase (EC 3.2.1.57) Versus Panose as Product of Neopullulanase (EC 3.2.1.135)

Isopanose is the exclusive trisaccharide product of isopullulanase (EC 3.2.1.57) acting on pullulan, produced by cleavage of α-(1→4) glucosidic linkages adjacent to α-(1→6) branch points. In contrast, neopullulanase (EC 3.2.1.135) produces panose from pullulan by cleaving α-(1→4) linkages at the reducing-end side of the α-(1→6) branch [1][2]. Isopullulanase exhibits no action on starch, whereas neopullulanase can act on starch and related α-glucans. This strict enzyme-product specificity makes isopanose the definitive substrate for discriminating isopullulanase activity from neopullulanase and pullulanase activities in enzyme characterization panels [1].

Enzyme specificity Pullulan hydrolysis Isopullulanase Neopullulanase Enzyme assay standard

Prebiotic Potential and Anticarcinogenic Activity: Functional Divergence Between Isopanose and Panose as Reported in Review Literature

A review of microbial thermostable pullulanases and pullulan hydrolases reports that both panose- and isopanose-containing syrups are useful as prebiotics [1]. However, the same source notes that panose has additionally been reported to display anticarcinogenic activity, a property not currently attributed to isopanose. This creates a functional differentiation criterion: for applications solely targeting prebiotic fermentation, isopanose may serve as a defined compositional standard; but if anticarcinogenic bioactivity is a desired endpoint, panose (or panose-enriched IMO mixtures) must be specifically selected over isopanose.

Prebiotics Isomalto-oligosaccharides Functional food Anticarcinogenic

Isopanose as a High-Purity (≥95%) Single-Component Analytical Standard for HPAEC-PAD Quantification in Digestibility and Enzyme Studies

Commercially available isopanose (Megazyme O-IPAN, CAS 32581-33-2) is supplied as a ≥95% pure powder, enabling its use as a single-component reference standard for high-performance anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD) [1]. This high purity supports accurate quantification of isopanose in complex IMO mixtures and digestibility assays, as referenced by Hu et al. (2020) who employed reference compounds to compare the in vitro digestibility of commercial and experimental IMOs [2]. In that study, panose-series oligosaccharides (including isopanose) were distinguished from linear isomalto-oligosaccharides by differential hydrolysis rates. The availability of purified isopanose as a defined standard allows reproducible calibration curves and unambiguous peak assignment, which is not achievable with mixed IMO syrups.

Analytical standard HPAEC-PAD Isomalto-oligosaccharide quantification Digestibility assay Enzyme kinetics

Validated Research and Industrial Application Scenarios for O-Glucopyranosyl-(1-4)-O-glucopyranosyl-(1-6)glucopyranose (Isopanose, CAS 32581-33-2)


Discriminative Substrate for α-Glucosidase Isoform Characterization and Inhibitor Screening

Isopanose serves as a structurally resolved trisaccharide substrate to differentiate α-glucosidase isoforms based on linkage-order preference. The compound is hydrolyzed with higher initial velocity than its isomer panose by Aspergillus awamori α-glucosidases I and II, occupying a distinct rank in the substrate preference hierarchy (maltotetraose > isopanose > maltotriose > panose) [1]. Researchers can employ purified isopanose (≥95% purity, CAS 32581-33-2) to construct enzyme kinetic assays that discriminate between α-glucosidases with preference for α-(1→4)-initiated trisaccharides versus those favoring α-(1→6)-initiated structures. This is particularly relevant for screening α-glucosidase inhibitors where substrate-dependent IC50 values may vary.

Definitive Analytical Standard for HPAEC-PAD Quantification of Panose-Series Oligosaccharides in IMO Digestibility Studies

In in vitro digestibility models employing HPAEC-PAD, purified isopanose functions as a single-component calibration standard for quantifying panose-series oligosaccharides, which are hydrolyzed by amylase and amyloglucosidase more rapidly than linear isomalto-oligosaccharides [2][3]. The ≥95% purity specification enables unambiguous peak assignment and accurate construction of calibration curves, overcoming the limitations of heterogeneous commercial IMO reference mixtures that confound component-specific quantification.

Specificity Probe for Isopullulanase (EC 3.2.1.57) Activity in Pullulan Hydrolase Discovery and Starch Processing QC

Isopanose is the exclusive trisaccharide product of isopullulanase acting on pullulan, distinguishing this enzyme from neopullulanase (which produces panose) and pullulanase (which produces maltotriose) [4]. Purified isopanose serves as a product identification standard in TLC and HPAEC-PAD analysis for screening microbial pullulan hydrolase activities, and for monitoring isopullulanase-driven pullulan processing in industrial starch modification workflows.

Structural Probe for Prebiotic Structure-Function Studies Differentiating Panose from Isopanose Bioactivity

Where prebiotic oligosaccharide research requires understanding the impact of glycosidic linkage order on bacterial fermentation selectivity, isopanose provides the α-(1→4)-α-(1→6) architecture that contrasts with the α-(1→6)-α-(1→4) architecture of panose [5]. While both trisaccharides contribute to the prebiotic properties of IMO syrups, only panose has been additionally associated with anticarcinogenic activity. Purified isopanose therefore serves as a negative control or structural comparator in functional food and microbiome studies investigating linkage-order-dependent bioactivity.

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